molecular formula C15H7F4NO2 B12462845 5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione

5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione

Cat. No.: B12462845
M. Wt: 309.21 g/mol
InChI Key: UNKWNMUDRHSPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of fluorine and trifluoromethyl groups in the molecule enhances its chemical stability and biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have enhanced biological activities and chemical properties .

Scientific Research Applications

5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials and chemical products

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H7F4NO2

Molecular Weight

309.21 g/mol

IUPAC Name

5-fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C15H7F4NO2/c16-8-5-6-9-10(7-8)14(22)20(13(9)21)12-4-2-1-3-11(12)15(17,18)19/h1-7H

InChI Key

UNKWNMUDRHSPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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